Welcome to the BenchChem Online Store!
molecular formula C13H14N2O2 B8792104 3-ethoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde CAS No. 870837-28-8

3-ethoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No. B8792104
M. Wt: 230.26 g/mol
InChI Key: POSKAEPTTCNMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07880009B2

Procedure details

4-methylimidazole (244 mg) was added to a DMF (3 mL) solution of 3-ethoxy-4-fluorobenzaldehyde (250 mg) obtained above, and the reaction solution was agitated at 150° C. for 4 hours. The reaction solution was concentrated as it was after the reaction ended, water and ethyl acetate were added to the obtained reaction residue, and the organic layer was separated. The obtained organic layer was washed with a saturated sodium chloride solution, and the solvent was evaporated under reduced pressure after dried over anhydrous magnesium sulfate. The obtained residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate 1:4), and 60 mg (18%) of 3-ethoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde was obtained. The physical properties of the compound are as follows.
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.[CH2:7]([O:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1F)[CH:13]=[O:14])[CH3:8]>CN(C=O)C>[CH2:7]([O:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[N:5]1[CH:6]=[C:2]([CH3:1])[N:3]=[CH:4]1)[CH:13]=[O:14])[CH3:8]

Inputs

Step One
Name
Quantity
244 mg
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1F
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was agitated at 150° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained above, and the reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated as it
ADDITION
Type
ADDITION
Details
water and ethyl acetate were added to the obtained reaction residue
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The obtained organic layer was washed with a saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate 1:4)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=CC1N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.